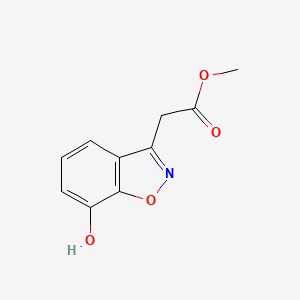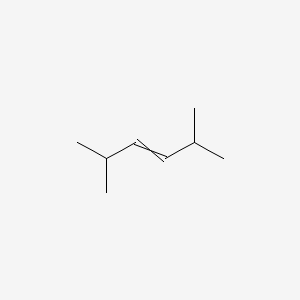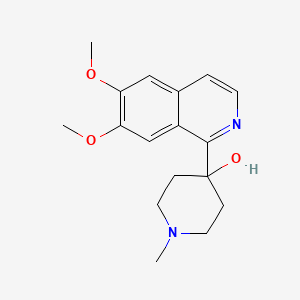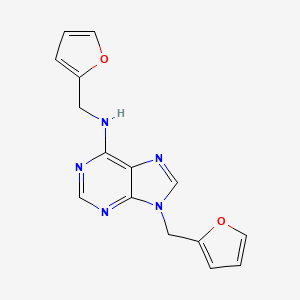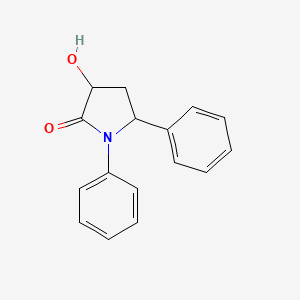
3-Hydroxy-1,5-diphenylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1,5-diphenylpyrrolidin-2-one is a heterocyclic compound that belongs to the pyrrolidinone family. Pyrrolidinones are five-membered lactams that are present in both natural and synthetic compounds. These compounds are known for their diverse biological activities and are used as scaffolds in medicinal chemistry .
Méthodes De Préparation
The synthesis of 3-Hydroxy-1,5-diphenylpyrrolidin-2-one can be achieved through various methods. One common approach involves the base-assisted cyclization of 3-cyanoketones. This method allows for the efficient assembly of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones from readily available synthetic precursors . Another approach involves the reaction of five-membered lactone precursors with ammonia or amines, reductive cyclization of nitroolefins with 1,3-diketones, or various aldol-type cyclocondensations .
Analyse Des Réactions Chimiques
3-Hydroxy-1,5-diphenylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3-Hydroxy-1,5-diphenylpyrrolidin-2-one has a wide range of scientific research applications. It is used in medicinal chemistry for the development of bioactive compounds with antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant activities . Additionally, it is used in the synthesis of various alkaloids and unusual β-amino acids . The compound also finds applications in the development of inhibitors for protein-protein interactions, antibacterial agents, and antiviral agents .
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1,5-diphenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the p53-MDM2 protein-protein interaction, which is crucial for the regulation of the tumor suppressor protein p53 . Additionally, it acts as an inhibitor of HIV integrase and dengue virus helicase, making it a potential candidate for antiviral therapies .
Comparaison Avec Des Composés Similaires
3-Hydroxy-1,5-diphenylpyrrolidin-2-one can be compared with other similar compounds such as pyrrolidin-2-one and its derivatives. These compounds share a similar five-membered lactam structure but differ in their substituents and biological activities . For instance, pyrrolidin-2-one derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, and antitumor activities . The unique combination of substituents in this compound contributes to its specific biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
19344-93-5 |
|---|---|
Formule moléculaire |
C16H15NO2 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
3-hydroxy-1,5-diphenylpyrrolidin-2-one |
InChI |
InChI=1S/C16H15NO2/c18-15-11-14(12-7-3-1-4-8-12)17(16(15)19)13-9-5-2-6-10-13/h1-10,14-15,18H,11H2 |
Clé InChI |
LDJFEKZEWALFCE-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(C(=O)C1O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


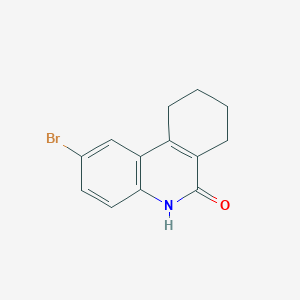
![4(3H)-Pyrimidinone,2-amino-6-[(3-chloro-4-methylphenyl)amino]-5-nitroso-](/img/structure/B14006186.png)
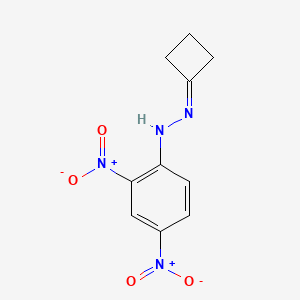
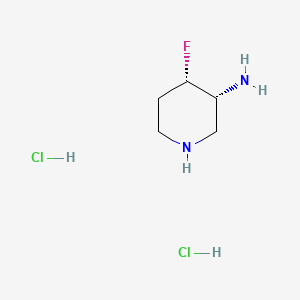
![2,6-Di-tert-butyl-4,4,8-trimethoxydibenzo[b,d]furan-1(4H)-one](/img/structure/B14006202.png)

